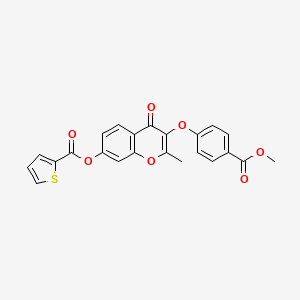

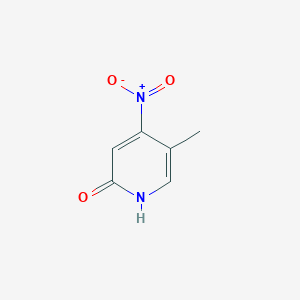

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

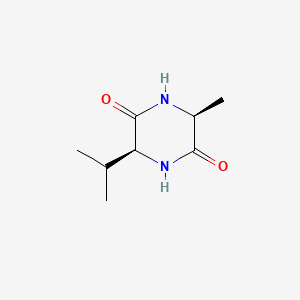

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide, commonly known as TH-302, is a novel hypoxia-activated prodrug that has gained significant attention in the field of cancer research. TH-302 has shown promising results in preclinical and clinical studies and is being investigated as a potential treatment for a wide range of cancers.

Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

Molecular structure investigations, such as those conducted by Karabulut et al. (2014), provide insights into the intermolecular interactions and geometrical conformations of related benzamide compounds. The study detailed the synthesis and molecular structure determination of a compound through single crystal X-ray diffraction and DFT calculations, highlighting the minor influence of crystal packing and dimerization on molecular geometry, particularly on dihedral angles and the rotational conformation of aromatic rings.

Antimicrobial and Antioxidant Properties

Compounds with structural similarities to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) reported the synthesis of lignan conjugates via cyclopropanation, which exhibited excellent antibacterial and antifungal activities alongside remarkable antioxidant potential. The study underlines the potential of these compounds in pharmaceutical applications due to their bioactivity.

Antioxidant Agents

Further emphasizing the antioxidant capabilities, Perin et al. (2018) prepared a range of N-arylbenzamides to evaluate their antioxidant capacity, discovering that many exhibit improved antioxidative properties. The study demonstrated the positive impact of methoxy and hydroxy groups on these properties and highlighted the potential of these compounds as lead molecules for further optimization in antioxidant applications.

Catalytic Applications

The application of related compounds in catalysis has also been explored. Xu et al. (2018) developed chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation, demonstrating the versatility of N-methoxybenzamides in synthetic chemistry. This work underscores the potential utility of similar compounds in facilitating complex chemical transformations.

Dye-Sensitized Solar Cells

In the field of materials science, Liu et al. (2008) synthesized donor-acceptor molecules linked by a 3,4-ethylenedioxythiophene bridge for use in dye-sensitized solar cells, achieving significant solar-to-energy conversion efficiencies. This highlights the potential of structurally similar compounds in renewable energy technologies.

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-20-13-6-3-2-5-12(13)16(19)17-11-14(21-9-8-18)15-7-4-10-22-15/h2-7,10,14,18H,8-9,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFMOZORLGDEIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)